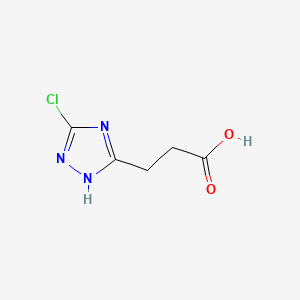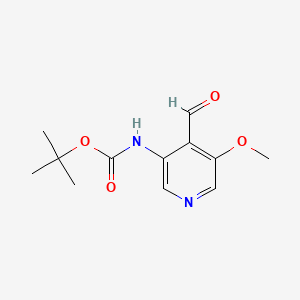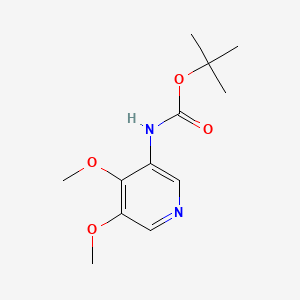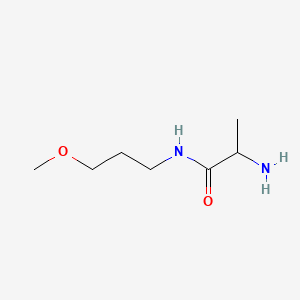
2-Amino-N-(3-methoxypropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(3-methoxypropyl)propanamide is a chemical compound with the molecular formula C7H16N2O2 . It is also known by other names such as Propanamide, 2-amino-N-(3-methoxypropyl)- .
Physical And Chemical Properties Analysis
The boiling point of 2-Amino-N-(3-methoxypropyl)propanamide is predicted to be 313.9±27.0 °C, and its density is predicted to be 0.998±0.06 g/cm3 . Its pKa value is predicted to be 15.26±0.46 .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Activity
A novel series of compounds related to "2-Amino-N-(3-methoxypropyl)propanamide" have been synthesized and characterized, showing significant antibacterial and antifungal activities. These compounds, including derivatives like 2-(6-methoxynaphthalen-2-yl)propanamide, demonstrate antimicrobial activity at levels comparable to standard agents such as Ampicillin and Flucanazole. The research emphasizes the potential of these derivatives in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance activity (Helal et al., 2013).
Anticonvulsant Studies
Isomeric derivatives of "2-Amino-N-(3-methoxypropyl)propanamide" have been studied for their potential as anticonvulsants. These compounds have shown promising results in models of generalized seizures, indicating a significant potential for treating epilepsy. The ortho and para isomers, in particular, were more potent than the standard drug phenytoin in certain tests, suggesting their usefulness in the development of new treatments for epilepsy (Idris et al., 2011).
Solid-State Spectroscopy for Structural Analysis
The compound 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, which is structurally related to "2-Amino-N-(3-methoxypropyl)propanamide," has been characterized using solid-state linear-dichroic infrared spectroscopy and theoretical calculations. This approach provides valuable structural information and helps in the assignment of IR bands, contributing to the understanding of the compound's structural and electronic properties (Zareva, 2006).
Propiedades
IUPAC Name |
2-amino-N-(3-methoxypropyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJORKINYTHGQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)

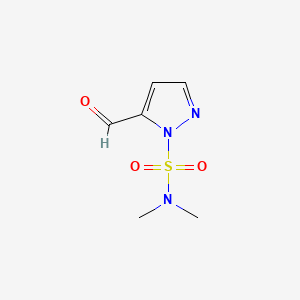
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
